1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring, an amino group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclopentane ring and introduce the carboxylic acid group through a carboxylation reaction. The pyrazole moiety can be synthesized separately and then attached to the cyclopentane ring via a coupling reaction. The amino group is usually introduced through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. The pyrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(1-butyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid
Uniqueness
1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of the propyl group on the pyrazole ring can influence the compound’s lipophilicity and its ability to interact with biological membranes.
Properties
Molecular Formula |
C14H23N3O2 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-[2-amino-1-(2-propylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H23N3O2/c1-2-9-17-12(5-8-16-17)11(10-15)14(13(18)19)6-3-4-7-14/h5,8,11H,2-4,6-7,9-10,15H2,1H3,(H,18,19) |
InChI Key |
RIVCTWPMLVJXFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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